molecular formula C21H26N2O3S B214176 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No. B214176
M. Wt: 386.5 g/mol
InChI Key: FAWITJRPYDJACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine, also known as MDBP, is a psychoactive substance that belongs to the class of benzodioxole derivatives. It has gained attention in the scientific community due to its potential use in treating various psychiatric disorders.

Mechanism of Action

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine is believed to exert its effects by acting as a serotonin and dopamine reuptake inhibitor. It also has affinity for the 5-HT2A receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and is implicated in the pathophysiology of depression.

Advantages and Limitations for Lab Experiments

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine has several advantages for use in lab experiments, including its selective mechanism of action and its ability to modulate multiple neurotransmitter systems. However, its psychoactive effects may limit its use in certain experiments, and more research is needed to fully understand its safety and toxicity profile.

Future Directions

Future research on 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine should focus on its potential therapeutic applications in treating various psychiatric disorders, as well as its safety and toxicity profile. Additionally, more research is needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Finally, the development of more selective and potent derivatives of 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine may lead to the discovery of new treatments for psychiatric disorders.

Synthesis Methods

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydroiodic acid, followed by the reaction of the resulting compound with benzylmagnesium chloride and piperazine. The final product is obtained through the reaction of the intermediate with methylsulfonyl chloride.

Scientific Research Applications

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine has been studied for its potential use in treating various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action is thought to involve the modulation of serotonin and dopamine neurotransmission.

properties

Product Name

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C21H26N2O3S/c1-24-19-11-17(12-20-21(19)26-15-25-20)14-23-9-7-22(8-10-23)13-16-3-5-18(27-2)6-4-16/h3-6,11-12H,7-10,13-15H2,1-2H3

InChI Key

FAWITJRPYDJACB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC=C(C=C4)SC

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC=C(C=C4)SC

Origin of Product

United States

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